Scoparone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antioxidant Properties

Studies have shown that Scoparone exhibits antioxidant properties. Antioxidants are compounds that can help protect cells from damage caused by free radicals. Free radicals are unstable molecules that can contribute to the development of chronic diseases like cancer and heart disease []. In vitro (laboratory) studies have demonstrated Scoparone's ability to scavenge free radicals, potentially offering protection against oxidative stress.

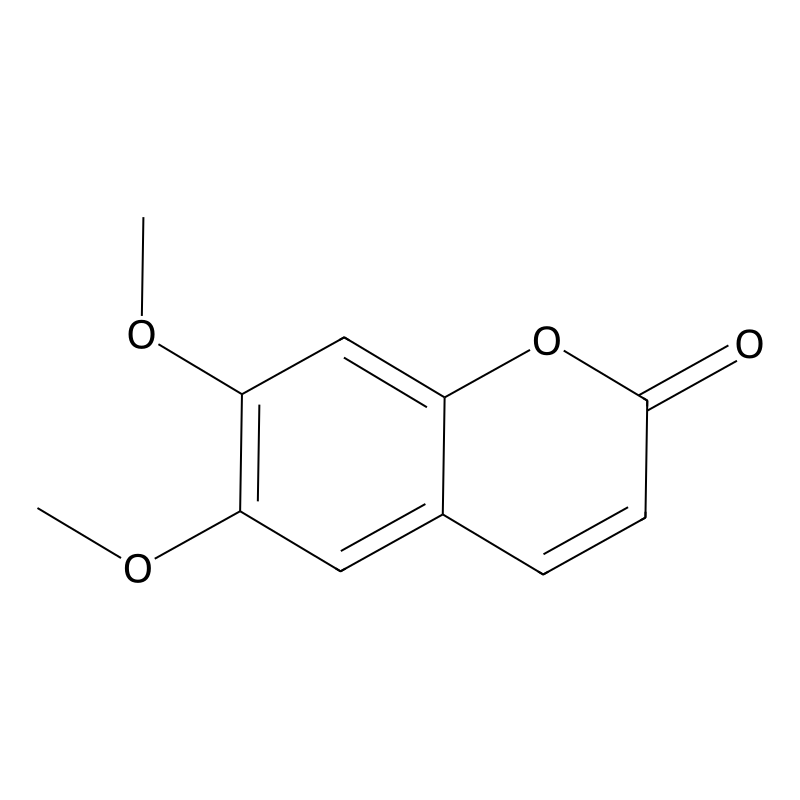

Scoparone is a natural organic compound with the molecular formula C₁₁H₁₀O₄, classified as a coumarin. It is primarily derived from the Chinese herb Artemisia scoparia, also known as wormwood or sweet wormwood. Scoparone is characterized by its unique structure, which includes two methoxy groups at positions 6 and 7 of the coumarin backbone, distinguishing it from other coumarins like esculetin, which has hydroxyl groups instead . This compound has garnered attention due to its diverse pharmacological properties, including potential applications in traditional medicine.

The exact mechanism of action for Scoparone's potential health benefits remains under investigation.

- Studies suggest it might influence various cellular pathways, including those involved in inflammation and immune response [, ].

- One study indicates Scoparone's potential to interact with calcium channels, leading to vasorelaxation (blood vessel widening) [].

- More research is needed to fully understand Scoparone's mechanism of action in different biological contexts.

- As with any unfamiliar compound, caution and proper handling are advised when working with Scoparone in a research setting.

- Following standard laboratory safety protocols is essential.

- Hydroxylation: Introduction of hydroxyl groups at different positions, leading to derivatives with altered biological activities.

- Methoxylation: Further substitution reactions can enhance its solubility and bioactivity.

- Reduction and Oxidation: Scoparone can be reduced to yield dihydro derivatives or oxidized to form more reactive intermediates.

These reactions are crucial for synthesizing analogs that may exhibit improved therapeutic effects or reduced toxicity .

Scoparone exhibits a wide range of biological activities:

- Hepatoprotective Effects: Studies have shown that scoparone protects liver cells from damage caused by toxins and oxidative stress .

- Anti-inflammatory Properties: It inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, leading to reduced levels of pro-inflammatory cytokines .

- Antioxidant Activity: Scoparone scavenges reactive oxygen species, contributing to its protective effects against cellular damage .

- Vasorelaxation and Immunosuppression: It has been observed to induce vasorelaxation and may play a role in modulating immune responses .

Scoparone can be synthesized through various methods, including:

- Extraction from Natural Sources: Obtained from Artemisia scoparia through solvent extraction techniques.

- Chemical Synthesis:

- A common synthetic route involves the condensation of phenolic compounds with malonic acid derivatives under acidic conditions, followed by methoxylation.

- Another method utilizes the reaction of salicylaldehyde with methyl acrylate in the presence of a base to form coumarin derivatives, which can then be further modified to yield scoparone .

Scoparone has several applications in medicine and pharmacology:

- Phytotherapy: Used in traditional Chinese medicine for its purported health benefits.

- Pharmaceutical Development: Investigated for potential use in developing drugs targeting liver diseases, inflammation, and oxidative stress-related conditions .

- Cosmetic Industry: Due to its antioxidant properties, it is being explored for inclusion in skincare formulations.

Research has indicated that scoparone may interact with various biological systems:

- Drug-Drug Interactions: Studies on rodent models suggest minimal effects on cytochrome P450 enzyme activity, indicating a low potential for significant drug-drug interactions .

- Synergistic Effects: When combined with other herbal extracts or compounds, scoparone may enhance therapeutic efficacy or reduce toxicity through synergistic mechanisms.

Scoparone shares structural similarities with several other coumarins. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Esculetin | Hydroxyl groups at positions 6 and 7 | Exhibits strong antioxidant activity |

| Umbelliferone | Hydroxyl group at position 7 | Known for anti-inflammatory effects |

| Coumarin | Basic coumarin structure | Used as a flavoring agent; less bioactive |

| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Anticoagulant properties |

Scoparone's unique combination of methoxy substitutions contributes to its diverse biological activities, setting it apart from these similar compounds. Its specific pharmacological actions make it a subject of ongoing research in medicinal chemistry and pharmacology .

Structural Characterization and Isomeric Forms

Scoparone exhibits a well-defined chemical structure characterized by its coumarin backbone with specific methoxy substitutions that confer unique properties to the molecule. The compound's International Union of Pure and Applied Chemistry name is 6,7-dimethoxy-2H-chromen-2-one, reflecting its structural foundation as a benzopyran derivative with ketone functionality. The molecular structure features two methoxy groups positioned at the 6 and 7 carbon positions of the chromene ring system, distinguishing it from other coumarin derivatives.

The chemical identifier systems provide comprehensive characterization data for scoparone. The Chemical Abstracts Service registry number 120-08-1 serves as the primary identification code, while the International Chemical Identifier key GUAFOGOEJLSQBT-UHFFFAOYSA-N provides a unique structural fingerprint. The Simplified Molecular Input Line Entry System representation COc1cc2OC(=O)C=Cc2cc1OC accurately describes the molecular connectivity and bonding patterns.

Physical properties of scoparone include a melting point of 146 degrees Celsius, which aids in identification and purification processes. The compound demonstrates specific spectroscopic characteristics that facilitate analytical detection and quantification in complex natural matrices. Mass spectrometry analysis reveals fragmentation patterns consistent with the loss of methoxy groups and subsequent ring rearrangements, providing diagnostic tools for identification.

Structural analogues of scoparone include numerous coumarin derivatives with varying substitution patterns. The relationship between scoparone and its structural isomers involves different positioning and types of functional groups on the benzopyran core structure. Research has identified compounds such as isoscopoletin and other methylated esculetin derivatives that share similar core structures but differ in substitution patterns.

Biosynthetic Pathways in Plant Species

The biosynthetic formation of scoparone in plant systems involves complex enzymatic pathways that begin with phenylalanine as the primary precursor molecule. Research has demonstrated that coumarin biosynthesis, including scoparone formation, proceeds through the phenylpropanoid pathway with specific hydroxylation and methylation steps that create the characteristic substitution pattern.

Studies utilizing Arabidopsis thaliana as a model system have revealed that scopoletin biosynthesis, a closely related pathway to scoparone formation, involves ortho-hydroxylation of feruloyl Coenzyme A through the action of ferrous iron and 2-oxoglutarate-dependent dioxygenase enzymes. The enzyme designated F6'H1 exhibits ortho-hydroxylase activity for feruloyl Coenzyme A with a Michaelis constant of 36.0 ± 4.27 micromolar and a catalytic constant of 11.0 ± 0.45 per second, forming 6'-hydroxyferuloyl Coenzyme A as an intermediate.

The methylation steps in scoparone biosynthesis involve O-methyltransferase enzymes that sequentially add methyl groups to hydroxyl positions on the coumarin scaffold. Research has identified specific methyltransferases capable of producing multiple methylated products from esculetin precursors, including scopoletin, isoscopoletin, and scoparone. The plant O-methyltransferase POMT-9 demonstrates the ability to generate these three different O-methylated products when expressed in bacterial systems.

Caffeoyl Coenzyme A O-methyltransferase 1 plays a crucial role in the biosynthetic pathway by catalyzing the 3'-O-methyltransferase activity on caffeoyl Coenzyme A to produce feruloyl Coenzyme A, which serves as a key precursor for subsequent modifications. Mutant studies have shown significant reductions in scopoletin and related compound levels when this enzyme activity is disrupted, confirming its importance in the biosynthetic network.

The general coumarin biosynthesis pathway involves trans-cinnamic acid formation from phenylalanine, followed by hydroxylation to form 2-coumaric acid rather than the more common 4-coumaric acid pathway. This unique route distinguishes coumarin formation from other phenylpropanoid products and involves subsequent glucosylation, isomerization, and lactonization steps to form the final coumarin structure.

Distribution in Artemisia spp. and Related Taxa

Scoparone demonstrates widespread distribution across multiple plant families, with particularly notable concentrations in Artemisia species and related taxa. The compound was originally identified and extensively studied in Artemisia scoparia, a Chinese medicinal herb where it contributes to the plant's pharmacological properties. Subsequent research has documented scoparone presence in numerous other Artemisia species, including Artemisia capillaris, where it serves as a major bioactive constituent.

Distribution studies have revealed that scoparone occurs in various plant parts, including roots, leaves, and aerial portions, with concentrations varying depending on plant development stage, environmental conditions, and genetic factors. In sweet oranges (Citrus sinensis), scoparone reaches its highest documented concentrations among food plants, while tarragon (Artemisia dracunculus) represents another significant source within the Artemisia genus.

The compound's presence extends beyond the Artemisia genus to include diverse plant families. Documentation exists for scoparone occurrence in wild celeries (Apium graveolens), various citrus species, fennels (Foeniculum vulgare), anises (Pimpinella anisum), and mandarin oranges including clementines and tangerines. This broad distribution pattern suggests multiple evolutionary origins for scoparone biosynthetic capability or widespread horizontal transfer of biosynthetic genes.

Research on citrus fruits has identified scoparone as an important defensive compound, particularly in mature fruits of tangelo Nova, Citrus aurantium, and Citrus paradisi. The biosynthesis of scoparone in these species correlates with resistance to fungal pathogens such as Phytophthora parasitica, suggesting an ecological role as a phytoalexin. Treatment with growth regulators can enhance scoparone levels and correspondingly increase disease resistance, with lesion development reduced by up to 40 percent.

Additional plant sources include various traditional medicinal species where scoparone contributes to therapeutic properties. The compound's distribution in plants used for liver disease treatment, particularly those classified under traditional Chinese medicine systems, has been extensively documented. This distribution pattern supports ethnobotanical use patterns and provides scientific validation for traditional applications.

Co-occurrence with Structural Analogues (e.g., Scopoletin)

Scoparone frequently co-occurs with structurally related coumarin compounds, most notably scopoletin, creating complex phytochemical profiles in plant tissues. Scopoletin, designated chemically as 6-methoxy-7-hydroxycoumarin, differs from scoparone by possessing a hydroxyl group at position 7 instead of a methoxy group, representing a close biosynthetic relative. This structural relationship reflects shared biosynthetic pathways with differential methylation patterns determining the final product distribution.

Research has documented the simultaneous presence of scoparone, scopoletin, and isoscopoletin in plant extracts, particularly when analyzing O-methyltransferase enzyme products. Studies using bacterial expression systems have demonstrated that single enzyme activities can produce all three compounds simultaneously, with scopoletin at 30.3 micromolar, isoscopoletin at 21 micromolar, and scoparone at 31 micromolar concentrations under standardized conditions.

The co-occurrence patterns provide insights into plant metabolic strategies and defensive compound deployment. Scopoletin demonstrates different biological properties compared to scoparone, including high fluorescence when dissolved in dimethyl sulfoxide or water, making it useful as a fluorimetric assay component for hydrogen peroxide detection. When oxidized, scopoletin's fluorescence becomes strongly suppressed, contrasting with scoparone's more stable optical properties.

Plant distribution studies reveal that scopoletin occurs in numerous species also containing scoparone, including various Scopolia species, chicory, Artemisia scoparia, stinging nettle roots and leaves, passion flower, and multiple other genera. This widespread co-distribution suggests that plants maintaining both compounds gain advantages through complementary biological activities or different ecological functions.

Biosynthetic investigations have revealed that scopoletin formation involves 4-coumaroyl-Coenzyme A as a precursor, following hydroxylation of cinnamates, trans/cis isomerization, and lactonization steps similar to scoparone formation. The cytochrome P450 family enzymes, particularly CYP98A, catalyze meta-hydroxylation of p-coumarate derivatives in pathways leading to both compounds.

Additional structural analogues documented in co-occurrence studies include various methylated esculetin derivatives and other coumarin compounds with different hydroxylation and methylation patterns. The enzyme scopoletin glucosyltransferase produces scopolin, a glucoside derivative of scopoletin, further expanding the chemical diversity found in plants containing these coumarin compounds.

Traditional medicinal applications often utilize plants containing multiple coumarin compounds, suggesting that therapeutic effects may result from synergistic interactions between scoparone, scopoletin, and related analogues. Research on Artemisia species used in traditional Chinese medicine demonstrates complex coumarin profiles that include scoparone as a major component alongside various structural relatives.

Modulation of Neurotransmitter Systems (Dopaminergic Pathways)

Scoparone demonstrates significant modulatory effects on dopaminergic neurotransmission through multiple molecular mechanisms that enhance dopamine biosynthesis and release. The compound's primary action involves the upregulation of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, which catalyzes the conversion of tyrosine to L-3,4-dihydroxyphenylalanine [1].

Studies in PC12 cells reveal that scoparone treatment at concentrations of 100-200 micromolar produces a substantial 128-136% increase in dopamine levels over 24 hours [1]. This enhancement occurs through direct stimulation of tyrosine hydroxylase activity and augmentation of aromatic L-amino acid decarboxylase function, with tyrosine hydroxylase activity being regulated for a longer duration than aromatic L-amino acid decarboxylase [1].

The mechanistic basis for scoparone's dopaminergic effects involves activation of multiple protein kinase systems. Treatment with 200 micromolar scoparone significantly stimulates cyclic adenosine monophosphate-dependent protein kinase A, protein kinase C, and calcium/calmodulin kinase II activities [1] [2]. These kinase activations lead to increased phosphorylation of cyclic adenosine monophosphate-response element-binding protein and enhanced tyrosine hydroxylase gene expression [1].

Scoparone's effects on dopamine release are mediated through synapsin I phosphorylation via activation of protein kinase A and calcium/calmodulin kinase II pathways [2]. The compound increases dopamine secretion into the culture medium at concentrations of 50-200 micromolar, with this effect being dependent on extracellular calcium availability and cyclic adenosine monophosphate levels [2].

The intracellular signaling cascade involves elevation of both cyclic adenosine monophosphate and calcium ion concentrations, which activate their respective protein kinase systems [1] [2]. This dual activation ensures robust enhancement of dopamine biosynthesis through both transcriptional and post-translational mechanisms.

Table 1: Effects of Scoparone on Dopaminergic Pathways

| Pathway Component | Effect of Scoparone | Concentration/Duration | Cell Line/Model |

|---|---|---|---|

| Tyrosine Hydroxylase Activity | Enhanced (128-136% increase) | 100-200 μM, 6-48 hours | PC12 cells |

| Aromatic L-amino acid decarboxylase Activity | Enhanced (6-48 hours) | 200 μM, 6-48 hours | PC12 cells |

| Dopamine Levels | Increased (128-136% over 24 hours) | 100-200 μM, 24 hours | PC12 cells |

| Dopamine Release | Increased (50-200 μM) | 50-200 μM | PC12 cells |

| Cyclic AMP Levels | Increased | 200 μM | PC12 cells |

| Protein Kinase A Activity | Stimulated | 200 μM | PC12 cells |

| Protein Kinase C Activity | Stimulated | 200 μM | PC12 cells |

| Ca2+/Calmodulin Kinase II Activity | Stimulated | 200 μM | PC12 cells |

| Synapsin I Phosphorylation | Increased | Not specified | PC12 cells |

| CREB Phosphorylation | Increased | 200 μM | PC12 cells |

Immunosuppressive Activity via Cytokine Regulation

Scoparone exhibits potent immunosuppressive properties through comprehensive modulation of pro-inflammatory cytokine production and associated signaling pathways. The compound effectively inhibits the expression and activity of key inflammatory mediators, demonstrating particular efficacy in cytokine-mediated immune responses [3] [4].

In pancreatic beta-cell models, scoparone provides significant protection against interleukin-1beta and interferon-gamma-mediated cytotoxicity in RINm5F cells [3]. This protective effect correlates with substantial reduction in interleukin-1beta and interferon-gamma-induced nitric oxide production, which is mediated through decreased levels of inducible nitric oxide synthase messenger ribonucleic acid and protein expression [3].

The molecular mechanism underlying scoparone's immunosuppressive effects involves inhibition of nuclear factor-kappa B activation [3]. This transcription factor plays a central role in coordinating inflammatory responses, and its inhibition by scoparone results in downstream suppression of multiple pro-inflammatory pathways.

In microglial cell models, scoparone demonstrates broad anti-neuroinflammatory effects through suppression of lipopolysaccharide-stimulated inflammatory responses [4]. The compound significantly reduces the messenger ribonucleic acid levels of pro-inflammatory cytokines including tumor necrosis factor-alpha, interleukin-1beta, and interleukin-6 in BV-2 microglial cells [4].

The anti-inflammatory mechanism involves specific inhibition of interferon regulatory factor-3 and extracellular signal-regulated kinase phosphorylation [4]. These signaling molecules are crucial components of the toll-like receptor 4 downstream pathway, and their inhibition by scoparone effectively blocks the inflammatory cascade.

Scoparone's effects on cyclooxygenase-2 expression further contribute to its anti-inflammatory properties. The compound reduces both messenger ribonucleic acid and protein levels of cyclooxygenase-2, thereby limiting the production of inflammatory prostaglandins [4].

Table 2: Immunosuppressive Effects of Scoparone on Cytokine Regulation

| Cytokine/Mediator | Effect | Concentration | Cell Line/Model |

|---|---|---|---|

| Interleukin-1β | Inhibited | Not specified | RINm5F cells |

| Interferon-γ | Inhibited | Not specified | RINm5F cells |

| Tumor Necrosis Factor-α | Decreased mRNA expression | 100-500 μM | BV-2 microglial cells |

| Interleukin-6 | Decreased mRNA expression | 100-500 μM | BV-2 microglial cells |

| Nitric Oxide | Reduced production | Not specified | RINm5F cells |

| Inducible Nitric Oxide Synthase | Reduced mRNA and protein levels | Concentration-dependent | BV-2 microglial cells |

| Cyclooxygenase-2 | Reduced mRNA and protein levels | Not specified | BV-2 microglial cells |

| Nuclear Factor-κB | Inhibited activation | Not specified | RINm5F cells |

| Interferon Regulatory Factor-3 | Inhibited phosphorylation | Not specified | BV-2 microglial cells |

| Extracellular Signal-Regulated Kinase | Inhibited phosphorylation | Not specified | BV-2 microglial cells |

Vasoactive Properties and Endothelial Function

Scoparone demonstrates significant vasoactive properties through modulation of vascular smooth muscle cell proliferation and endothelial function. The compound exhibits dose-dependent inhibition of vascular smooth muscle cell proliferation, which is mediated through interference with signal transducer and activator of transcription 3 signaling pathways [5] [6].

The antiproliferative effects of scoparone on vascular smooth muscle cells involve induction of cell cycle arrest in the G0/G1 phase [5]. This arrest is accompanied by reduced expression of cell cycle-promoting proteins including cyclin D1, phosphorylated retinoblastoma protein, and survivin [5]. Conversely, scoparone increases the levels of cell cycle inhibitory proteins such as p21 and p27 [5].

Scoparone's vascular effects are mediated through direct inhibition of signal transducer and activator of transcription 3 transcriptional activity [5]. The compound effectively reduces both constitutive and platelet-derived growth factor-stimulated signal transducer and activator of transcription 3 phosphorylation and nuclear accumulation [5]. Notably, this inhibition occurs independently of upstream kinases such as janus kinase 2 and Src, suggesting a direct interaction with signal transducer and activator of transcription 3 [5].

The compound significantly reduces expression of cell adhesion markers including monocyte chemoattractant protein-1 and intercellular adhesion molecule-1, indicating anti-inflammatory effects on vascular cells [5]. These reductions contribute to improved endothelial function and reduced vascular inflammation.

Scoparone's mechanism of signal transducer and activator of transcription 3 inhibition involves blocking the accumulation of phosphorylated signal transducer and activator of transcription 3 in the nucleus [5]. Computational modeling suggests that scoparone may bind directly to the SH2 domain of signal transducer and activator of transcription 3, providing a molecular basis for its inhibitory effects [7].

The vascular protective effects of scoparone extend to inhibition of abnormal vascular remodeling that occurs following vascular injury [5]. By suppressing vascular smooth muscle cell proliferation and migration, scoparone may serve as a preventative agent for cardiovascular diseases characterized by excessive vascular smooth muscle cell growth.

Table 3: Vasoactive Properties and Effects on Vascular Smooth Muscle Cells

| Parameter | Effect | Mechanism | Cell Line/Model |

|---|---|---|---|

| Vascular Smooth Muscle Cell Proliferation | Dose-dependent inhibition | G0/G1 cell cycle arrest | VSMCs |

| STAT3 Phosphorylation | Decreased | STAT3 signaling inhibition | VSMCs |

| STAT3 Nuclear Accumulation | Markedly reduced | Blocked cytosol-to-nucleus transport | VSMCs |

| Cyclin D1 Expression | Reduced | STAT3 target gene suppression | VSMCs |

| Phosphorylated Rb | Reduced | Rb phosphorylation inhibition | VSMCs |

| Survivin Expression | Reduced | STAT3 target gene suppression | VSMCs |

| MCP-1 (Cell Adhesion Marker) | Significantly reduced | Anti-inflammatory effect | VSMCs |

| ICAM-1 (Cell Adhesion Marker) | Significantly reduced | Anti-inflammatory effect | VSMCs |

| JAK2 Phosphorylation | No change | STAT3-independent mechanism | VSMCs |

| Src Phosphorylation | No change | STAT3-independent mechanism | VSMCs |

Antiproliferative Effects on Cancer Cell Lines

Scoparone exhibits potent antiproliferative effects against multiple cancer cell lines through diverse molecular mechanisms, with particular efficacy against prostate, pancreatic, and hepatocellular carcinomas. The compound demonstrates selective toxicity toward cancer cells while exhibiting minimal effects on normal cell lines [7] [8] [9].

In prostate cancer models, scoparone shows remarkable selectivity with an IC50 value of 41.3 micromolar against DU145 cells, while PC-3 cells require concentrations exceeding 100 micromolar for significant growth inhibition [7]. The primary mechanism involves inhibition of signal transducer and activator of transcription 3 activity, leading to suppression of target genes including cyclin D1, c-Myc, survivin, Bcl-2, and Socs3 [7].

Scoparone induces cell cycle arrest in the G1 phase in DU145 prostate cancer cells by altering the expression of cell cycle regulatory proteins [7]. The compound increases levels of cell cycle inhibitory proteins p21 and p27 while reducing expression of cell cycle promoting proteins cyclin D1 and phosphorylated retinoblastoma protein [7].

In pancreatic cancer cell lines, scoparone demonstrates significant antiproliferative activity with IC50 values of 225.2 micromolar for Capan-2 cells and 209.1 micromolar for SW1990 cells [8]. The mechanism involves inhibition of the phosphoinositide 3-kinase/protein kinase B signaling pathway, leading to increased expression of Bax and cleaved caspase-3 while decreasing levels of matrix metalloproteinase-9 and Bcl-2 [8].

Hepatocellular carcinoma cells exhibit sensitivity to scoparone through modulation of the protein kinase B/glycogen synthase kinase-3beta/cyclin D1 pathway [9]. The compound effectively inhibits proliferation, migration, and invasion of MHCC-97L and HCCC-9810 cells while inducing G0/G1 phase cell cycle arrest [9].

The broad-spectrum antiproliferative effects of scoparone extend to breast, cervical, and colon cancer cell lines, though specific mechanisms may vary among different cancer types [7]. The compound's ability to target multiple signaling pathways simultaneously contributes to its effectiveness against diverse cancer cell lines.

Scoparone's anticancer effects are further enhanced by its ability to induce apoptosis in cancer cells through multiple pathways. The compound increases pro-apoptotic protein expression while suppressing anti-apoptotic proteins, leading to programmed cell death in cancer cells [8] [9].

Table 4: Antiproliferative Effects of Scoparone on Cancer Cell Lines

| Cancer Cell Line | IC50 Value | Primary Mechanism | Cell Cycle Effect |

|---|---|---|---|

| DU145 (Prostate) | 41.3 μM | STAT3 inhibition | G1 phase arrest |

| PC-3 (Prostate) | >100 μM | Limited effect | Not specified |

| HepG2 (Hepatocellular) | Not specified | JNK/Sab pathway inhibition | Not specified |

| MCF-7 (Breast) | Not specified | General antiproliferative | Not specified |

| MDA-MB-231 (Breast) | Not specified | General antiproliferative | Not specified |

| HeLa (Cervical) | Not specified | General antiproliferative | Not specified |

| HCT-116 (Colon) | Not specified | General antiproliferative | Not specified |

| Capan-2 (Pancreatic) | 225.2 μM | PI3K/Akt pathway inhibition | Cell cycle arrest |

| SW1990 (Pancreatic) | 209.1 μM | PI3K/Akt pathway inhibition | Cell cycle arrest |

| MHCC-97L (Hepatocellular) | Not specified | AKT/GSK-3β/cyclin D1 pathway | G0/G1 phase arrest |

| HCCC-9810 (Hepatocellular) | Not specified | AKT/GSK-3β/cyclin D1 pathway | G0/G1 phase arrest |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

Dates

Scoparone as a therapeutic drug in liver diseases: Pharmacology, pharmacokinetics and molecular mechanisms of action

Yangyang Hui, Xiaoyu Wang, Zihan Yu, Xiaofei Fan, Binxin Cui, Tianming Zhao, Lihong Mao, Hongjuan Feng, Lin Lin, Qingxiang Yu, Jie Zhang, Bangmao Wang, Xin Chen, Xingliang Zhao, Chao SunPMID: 32877694 DOI: 10.1016/j.phrs.2020.105170

Abstract

Scoparone is an active and efficious ingredient of herbal medicine Artemisia capillaris Thunb, which has been used clinically in traditional Chinese medicine formula (e.g. Yin-Chen-Hao decoction) for the treatment of hepatic dysfunction, cholestasis and jaundice for over thousand years. More recently, scoparone has received increasing attention due to its multiple properties. In this comprehensive review, we provide the first summary of the pharmacological effects and pharmacokinetic characteristics of scoparone, and discuss future research prospects. The results implicated that scoparone possesses a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-apoptotic, anti-fibrotic and hypolipidemic properties. Pharmacokinetic studies have addressed that isoscopoletin and scopoletin are major primary metabolites of scoparone. Moreover, hepatic dysfunction might promote bioavailability of scoparone due to limited intrinsic clearance. On the other hand, the bioavailability of multi-component including scoparone in certain TCM formula can also be enhanced by applying this formula at a high dose on account of their interacted effects. In view of good pharmacological actions, scoparone is anticipated to be a potential drug candidate for various liver diseases, such as acute liver injury, fulminant hepatitis, alcohol-induced hepatotoxicity, non-alcoholic fatty liver disease and fibrosis. However, further studies are warranted to clarify its molecular mechanisms and targets, elucidate its toxicity, and identify its interplay with other active ingredients of classical TCM formula in clinical settings.Lipid-Lowering Effects and Intestinal Transport of Polyphenol Extract from Digested Buckwheat in Caco-2/HepG2 Coculture Models

Yijun Yao, Feiran Xu, Xingrong Ju, Zhifang Li, Lifeng WangPMID: 32141744 DOI: 10.1021/acs.jafc.0c00321

Abstract

Polyphenol extracts derived from gastrointestinal digestates of buckwheat (Fagopyrum Mill) were studied for their intestinal transport and lipid-lowering effects in Caco-2/HepG2 coculture models. The relative amounts of all phenolic compounds throughout the digestion and intestinal absorption process were determined by UHPLC-Q-Orbitrap mass spectrometry. The digestible and easily transported phenolic compounds in buckwheat extract were identified. Herein, four main phenolic compounds and their metabolites were found on both the apical and basolateral sides of the Caco-2 cell transwell model. The transepithelial transport rates in the Caco-2 cell monolayer were scoparone (0.97) > hydroxycinnamic acid (0.40) > rutin (0.23) > quercetin (0.20). The main metabolism of hydroxycinnamic acid, quercetin, and scoparone in transepithelial transport was found to be methylation. Furthermore, results indicated that triglyceride, low-density lipoprotein cholesterol, total cholesterol, aspartate aminotransferase, and alanine aminotransferase levels in HepG2 cells on the basolateral side of coculture models can be suppressed by 53.64, 23.44, 36.49, 27.98, and 77.42% compared to the oleic acid-induced group (< 0.05). In addition, the mRNA expression of Fabp4 relative to the control was found to be significantly upregulated (85.82 ± 10.64 to 355.18 ± 65.83%) by the easily transported buckwheat polyphenol components in HepG2 cells (

< 0.01).

Scoparone improves hepatic inflammation and autophagy in mice with nonalcoholic steatohepatitis by regulating the ROS/P38/Nrf2 axis and PI3K/AKT/mTOR pathway in macrophages

Beibei Liu, Xiaoling Deng, Qianqian Jiang, Guixin Li, Junli Zhang, Ning Zhang, Shengliang Xin, Keshu XuPMID: 32000066 DOI: 10.1016/j.biopha.2020.109895

Abstract

Scoparone has been shown to ameliorate many forms of liver disease, and several underlying molecular mechanisms involved have been previously revealed. However, the potential role of scoparone in autophagy, which is dysregulated in nonalcoholic fatty liver disease-nonalcoholic steatohepatitis (NAFLD-NASH), has not been evaluated. In the current study, we investigated the effect and potential mechanisms of scoparone in hepatic autophagy in mice with NASH.In vivo, mice were fed a methionine-choline deficient (MCD) diet to establish a NASH model and then subjected to treatment with or without scoparone for 4 weeks. In vitro, scoparone was applied in a hepatocellular lipid overload model in AML12 cells challenged with palmitic acid (PA) and in lipopolysaccharide (LPS)-induced RAW264.7 cells.

Scoparone improved impaired autophagy and several key features of NASH in mice fed an MCD diet. In vitro, scoparone had an effect on the autophagy of macrophages but not hepatocytes. In RAW264.7 cells, scoparone reduced the LPS-induced accumulation of autophagosomes and autophagy substrates, the production of reactive oxygen species (ROS) and the inflammatory response. Scoparone inhibited the upregulation of p62 transcription, which is mediated by the ROS/P38/Nrf2 axis. Chloroquine (CQ), an inhibitor of autophagic flux, significantly inhibited scoparone-mediated protection against inflammation. In addition, scoparone suppressed activation of the PI3K/AKT/mTOR pathway, and MHY1485 (an mTOR activator that inhibits autophagy) inhibited the anti-inflammatory effect of scoparone.

In LPS-induced macrophages, scoparone regulates autophagy and further suppresses inflammation by inhibiting the ROS/P38/Nrf2 axis and PI3K/AKT/mTOR pathway and enhancing autophagic flux. Scoparone may improve hepatic autophagy and NASH partly through enhancing autophagy in macrophages but not hepatocytes. Scoparone is expected to become a novel therapeutic drug for NASH or diseases associated with dysregulated autophagy in macrophages.

Scoparone alleviates inflammation, apoptosis and fibrosis of non-alcoholic steatohepatitis by suppressing the TLR4/NF-κB signaling pathway in mice

Beibei Liu, Xiaoling Deng, Qianqian Jiang, Guixin Li, Junli Zhang, Ning Zhang, Shengliang Xin, Keshu XuPMID: 31421545 DOI: 10.1016/j.intimp.2019.105797

Abstract

Scoparone, a naturally-occurring, bioactive compound isolated from the Chinese herb Artemisia capillaria, has been shown to ameliorate hepatotoxicity and cholestasis in liver diseases. However, the pharmacological effect of scoparone in non-alcoholic steatohepatitis (NASH) has not been elucidated. In this study, we investigated the protective effects and mechanisms of scoparone in NASH. In vivo, the NASH model was established in mice fed a methionine and choline-deficient (MCD) diet for 4weeks, with or without simultaneous scoparone treatment. In vitro, RAW264.7 cells induced by lipopolysaccharide (LPS) were pretreated with or without different concentrations of scoparone. Hepatic triglycerides and serum AST and ALT levels were examined by biochemical assays. Hepatic histology was assessed by H&E, oil red O and Masson's trichrome staining methods, which were applied to analyze the protective effects of scoparone in NASH. To further explore the underlying mechanism of scoparone, immunohistochemistry, TUNEL, qRT-PCR, and Western blotting assays were applied to liver tissue or LPS-induced RAW264.7 cells. We found that scoparone can effectively improve hepatic steatosis, apoptosis, inflammation, and fibrosis in an MCD diet-induced NASH murine model. Mechanistically, we demonstrated that scoparone treatment alleviates NASH- and lipopolysaccharide (LPS)-induced immune responses in macrophages partly by blocking TLR-4/NF-κB signaling in a dose-dependent manner. Taken together, our results present the potential protective effects and mechanism of scoparone in NASH, suggesting a potentially beneficial drug treatment for NASH.Simultaneous separation and concentration of neutral analytes by cyclodextrin assisted sweeping-micellar electrokinetic chromatography

Li-Qing Peng, Xin Dong, Xiao-Ting Zhen, Juan Yang, Yan Chen, Shu-Ling Wang, Tian Xie, Jun CaoPMID: 32138922 DOI: 10.1016/j.aca.2020.01.037

Abstract

An on-line cyclodextrin assisted sweeping-micellar electrokinetic chromatography (CD assisted sweeping-MEKC) was developed for the simultaneous separation and concentration of four neutral analytes (erianin, dendrophenol, naringenin and scoparone) in Dendrobium officinale Kimura et Migo (D. officinale). The D. officinale was directly determined by this on-line stacking method after simple extraction and dilution. The optimized background solution (BGS) was 50 mM phosphoric acid (PA) containing 100 mM SDS and 30% (v/v) methanol. The best separation and concentration performance of analytes dissolved in 90 mM CD and 100 mM PA was achieved in a short analysis time when injected at 50 mbar for 100 s. Compared with conventional sweeping-MEKC and MEKC method, significant improvement in enrichment efficiency was achieved by using this proposed method. A series of validation studies of the present method was performed under the optimal conditions. Good linearities were obtained with the correlation coefficients in the range of 0.994-0.999, the detection limits were ranged from 13 to 40 ng/mL. Sensitivity enhancement factors (SEFs) were in the range of 28.5-46.8 compared with traditional injection (injection time 3 s). Therefore, the proposed method was successfully applied for the separation and concentration of neutral analytes in real samples.Metabolism of Scoparone in Experimental Animals and Humans

Risto O Juvonen, Filip Novák, Eleni Emmanouilidou, Seppo Auriola, Juri Timonen, Aki T Heikkinen, Jenni Küblbeck, Moshe Finel, Hannu RaunioPMID: 30736072 DOI: 10.1055/a-0835-2301

Abstract

Scoparone, a major constituent of the Chinese herbal medicine Yin Chen Hao, expresses beneficial effects in experimental models of various diseases. The intrinsic doses and effects of scoparone are dependent on its metabolism, both in humans and animals. We evaluated in detail the metabolism of scoparone in human, mouse, rat, pig, dog, and rabbit liver microsomesand in humans

. Oxidation of scoparone to isoscopoletin via 6-O-demethylation was the major metabolic pathway in liver microsomes from humans, mouse, rat, pig and dog, whereas 7-O-demethylation to scopoletin was the main reaction in rabbit. The scoparone oxidation rates in liver microsomes were 0.8 - 1.2 µmol/(min*g protein) in mouse, pig, and rabbit, 0.2 - 0.4 µmol/(min*g protein) in man and dog, and less than 0.1 µmol/(min*g) in rat. In liver microsomes of all species, isoscopoletin was oxidized to 3-[4-methoxy-ρ-(3, 6)-benzoquinone]-2-propenoate and esculetin, which was formed also in the oxidation of scopoletin. Human CYP2A13 exhibited the highest rate of isoscopoletin and scopoletin oxidation, followed by CYP1A1 and CYP1A2. Glucuronidation of isoscopoletin and scopoletin was catalyzed by the human UGT1A1, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B17. Dog was most similar to man in scoparone metabolism. Isoscopoletin glucuronide and sulfate conjugates were the major scoparone

metabolites in humans, and they were completely excreted within 24 h in urine. Scoparone and its metabolites did not activate key nuclear receptors regulating CYP and UGT enzymes. These results outline comprehensively the metabolic pathways of scoparone in man and key preclinical animal species.

Emerging Role of Chinese Herbal Medicines in the Treatment of Pancreatic Fibrosis

Chang Liu, Shuang Li, Qingkai Zhang, Fangyue Guo, Mengying Tong, Maria Francesca Ysabelle M Martinez, Heather H Wang, Yutong Zhao, Dong ShangPMID: 31091974 DOI: 10.1142/S0192415X1950037X

Abstract

Pancreatic fibrosis is the main pathologic characteristic in chronic pancreatitis (CP), a common disease that arises from surgery. Pancreatitis is caused by various etiologies, but the mechanism of fibrosis is not completely understood. Existing clinical approaches mainly focus on mitigating the symptoms and therefore do not cure the phenomena. In recent years, there has been a heightened interest in the use of Chinese herbal medicine (CHMs) in the prevention and cure of CP as expressed by increasing numbers of clinical and experimental research. Despite early cell culture and animal models, CHMs are able to interact with plenty of molecular targets involved in the pathogenesis of pancreatic fibrosis mostly via the TGF-/Smads pathway; however, integrated and up-to-date communication in this domain is unavailable. This review focuses on the research progress of CHMs against pancreatic fibrosis due to CP

and

and summarizes the potential mechanisms. We also outlined the toxicology of some CHMs for fibrosis treatment in order to provide a fuller understanding of drug safety. This review may provide reference for further innovative drug research and the future development of treatments for CP with pancreatic fibrosis.

Inhibitory effects of scoparone from chestnut inner shell on platelet-derived growth factor-BB-induced vascular smooth muscle cell migration and vascular neointima hyperplasia

Seung Hyo Jung, Gyoung Beom Lee, Yunkyoung Ryu, Long Cui, Hwan Myung Lee, Junghwan Kim, Bokyung Kim, Kyung Jong WonPMID: 30861122 DOI: 10.1002/jsfa.9674

Abstract

Compounds of the inner shell of chestnut (Castanea crenata) have diverse biological activities, including anti-cancer and anti-oxidant activities. Here we explored the effects of an extract of chestnut inner shells and of its bioactive component scoparone on vascular smooth muscle cell migration and vessel damage.The ethanol extract of chestnut inner shells, containing 11 major compounds, inhibited platelet-derived growth factor (PDGF)-BB-induced migration of rat aortic smooth muscle cells (RASMCs). Among these compounds, scoparone (6,7-dimethoxycoumarin) suppressed RASMC migration and wound healing in response to PDGF-BB but did not affect RASMC proliferation. In RASMCs, scoparone inhibited the PDGF-BB-induced rat aortic sprout outgrowth and attenuated the PDGF-BB-mediated increase in phosphorylation of mitogen-activated protein kinases (MAPKs), p38 MAPK and extracellular signal-regulated kinase 1/2. The in vivo administration of scoparone resulted in the attenuation of neointima formation in balloon-injured carotid arteries of rats.

These findings demonstrate that scoparone, found in chestnut inner shells, may inhibit cell migration through suppression of the phosphorylation of MAPKs in PDGF-BB-treated RASMCs, probably contributing to the reduction of neointimal hyperplasia induced after vascular injury. Therefore, scoparone and chestnut inner shell may be a potential agent or functional food, respectively, for the prevention of vascular disorders such as vascular restenosis or atherosclerosis. © 2019 Society of Chemical Industry.

Scoparone Induces Expression of Pluripotency Transcription Factors SOX2 and NANOG in Dermal Papilla Cells

Nattha Suwanprakorn, Pithi Chanvorachote, Thitiporn Tongyen, Boonchoo Sritularak, Pichit SuvanprakornPMID: 34410946 DOI: 10.21873/invivo.12541

Abstract

Dermal papilla cells (DPCs) regulate hair follicle development. We aimed to investigate the effect of scoparone from Dendrobium densiflorum on DPCs in the induction of stem cell properties and pluripotency-related proteins.DPC viability was evaluated by the MTT assay. Apoptosis or necrosis of DPCs was determined by Hoecsht33342/PI nuclear staining analysis. Expression of OCT4, NANOG and SOX2 genes was determined using Real-Time Polymerase Chain Reaction (PCR). Immunocytochemistry and western blot analysis were performed to determine pluripotency related proteins.

Scoparone increased the expression of pluripotency related transcription factors SOX2 and NANOG, while it had minimal effects on OCT4 levels. Scoparone exerted its stemness-enhancing activity through the up-regulation of Akt-dependent inhibition of GSK3β, resulting in increased cellular levels of β-catenin.

Our results show a potential novel activity and mechanism of action of scoparone on human DPCs that could facilitate the development of hair enrichment approaches.

Anti-inflammatory activity of coumarins isolated from

Monterrosas-Brisson Nayeli, Herrera-Ruiz Maribel, Jiménez-Ferrer Enrique, Bahena-Pérez Rafael, Avilés-Flores Margarita, Fuentes-Mata Macrina, Martínez-Duncker Ivan, González-Cortazar ManasésPMID: 30618303 DOI: 10.1080/14786419.2018.1553172

Abstract

The anti-inflammatory activity of hexane (TlH) and acetone (TlAc) extracts from the aerial parts ofwere evaluated in a mice model of 12-Ο-Tetradecanoylphorbol 13-Acetate (TPA)-induced auricular oedema. Also, five coumarin compounds from the TlH extract were identified, characterized and evaluated: 7-isoprenyloxycoumarin (

), herniarin (

), 6-methoxy-7-isoprenyloxycoumarin (

), 6,7,8-trimethoxycoumarin (

) and scoparone (

). Compounds

and

had not been previously identified in

. Compound

showed the highest activity with an 81.1% of oedema inhibition, while

reduced it in 54.4%, the other compounds showed less than 50% of inhibitory activity. The chemical structure of the compounds reveal that the substituent at the C-7 position is a crucial factor in exerting the anti-inflammatory activity.